molecular formula C12H8Br2O3 B12450790 [(1,6-Dibromo-2-naphthyl)oxy]acetic acid

[(1,6-Dibromo-2-naphthyl)oxy]acetic acid

Cat. No.: B12450790
M. Wt: 360.00 g/mol
InChI Key: HQAXQAFZOAMRCA-UHFFFAOYSA-N
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Description

[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID is a chemical compound with the molecular formula C12H8Br2O3 It is a derivative of naphthalene, featuring two bromine atoms and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID typically involves the bromination of naphthalene followed by the introduction of an acetic acid group. One common method includes the reaction of 1,6-dibromonaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted naphthalene derivative, while oxidation can produce naphthoquinones .

Scientific Research Applications

[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACID involves its interaction with specific molecular targets. The bromine atoms and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,6-DIBROMONAPHTHALEN-2-YL)OXY]ACETIC ACID is unique due to the presence of both bromine atoms and the acetic acid group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H8Br2O3

Molecular Weight

360.00 g/mol

IUPAC Name

2-(1,6-dibromonaphthalen-2-yl)oxyacetic acid

InChI

InChI=1S/C12H8Br2O3/c13-8-2-3-9-7(5-8)1-4-10(12(9)14)17-6-11(15)16/h1-5H,6H2,(H,15,16)

InChI Key

HQAXQAFZOAMRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)OCC(=O)O)C=C1Br

Origin of Product

United States

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